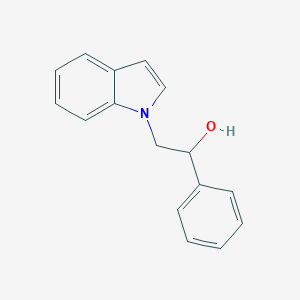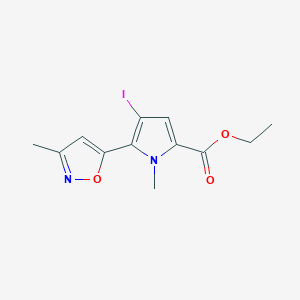
1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzil core with two aromatic rings substituted with methoxy groups, making it a subject of interest in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with benzil in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired diketone product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Diols or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a component in photochemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and interaction with DNA .
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenethylamine: A related compound with similar methoxy substitutions but different core structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Another compound with similar aromatic substitutions but different functional groups.
Propriétés
Formule moléculaire |
C16H14O4 |
|---|---|
Poids moléculaire |
270.28g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C16H14O4/c1-19-13-9-8-12(10-14(13)20-2)16(18)15(17)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clé InChI |
MTMHGMFUQCGDIW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanol](/img/structure/B493185.png)


![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B493189.png)
![1-Allyl-2-[4-(methoxycarbonyl)phenyl]imidazo[1,2-a]pyridin-1-ium](/img/structure/B493193.png)

![2-(Acetylamino)-5-[2-(4-morpholinyl)-2-oxoethyl]pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B493197.png)
methanol](/img/structure/B493198.png)

![1,5-dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B493202.png)
![ethyl 5-(benzylamino)-1-[(4-chlorophenyl)sulfonyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B493207.png)

![ethyl 5-(benzylamino)-1-[(4-fluorophenyl)sulfonyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B493210.png)
